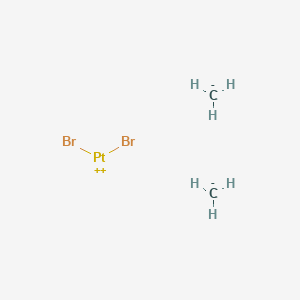
Platinum, dibromodimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, dibromodimethyl- is an organometallic compound that features a platinum center bonded to two bromine atoms and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of platinum, dibromodimethyl- typically involves the reaction of platinum precursors with bromine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl bromide in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of platinum, dibromodimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Platinum, dibromodimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines, to form new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and a suitable solvent, such as tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) compounds, while substitution reactions can produce a variety of platinum complexes with different ligands.
科学的研究の応用
Platinum, dibromodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Medicine: The compound is being investigated for its potential use in targeted drug delivery systems.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of platinum, dibromodimethyl- involves its interaction with biological molecules, such as DNA and proteins. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and the activation of apoptotic signaling cascades.
類似化合物との比較
Cisplatin: A widely used platinum-based anticancer drug that forms similar DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its unique oxalate ligand.
Uniqueness: Platinum, dibromodimethyl- is unique due to its specific ligand environment, which can influence its reactivity and interaction with biological molecules. Unlike cisplatin and carboplatin, which have amine ligands, platinum, dibromodimethyl- features bromine and methyl groups, providing distinct electronic and steric properties that can be exploited in various applications.
特性
CAS番号 |
31926-36-0 |
|---|---|
分子式 |
C2H6Br2Pt |
分子量 |
384.96 g/mol |
IUPAC名 |
carbanide;dibromoplatinum(2+) |
InChI |
InChI=1S/2CH3.2BrH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
AAJIBUFHMHKNKT-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].Br[Pt+2]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
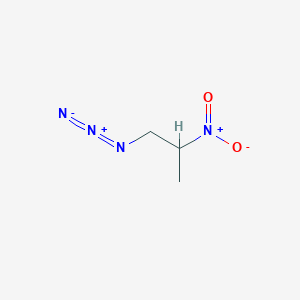
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
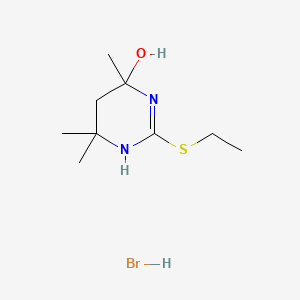
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
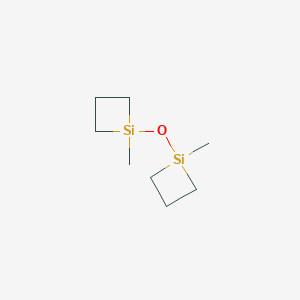

![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
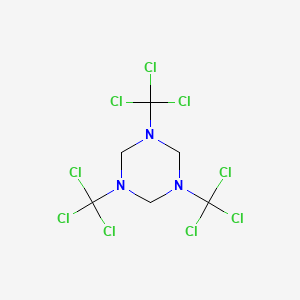
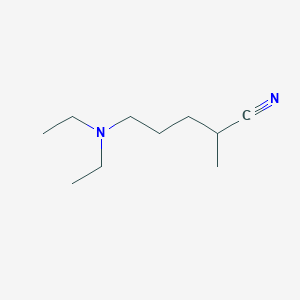
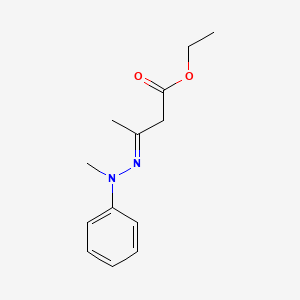
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
